N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine
Overview
Description
Synthesis Analysis
The synthesis of N-tert-butanesulfinyl imines, which are structurally related to the compound , involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, yielding high enantioenriched amines . Additionally, a metal-free diastereoselective synthesis of N-tert-butanesulfinylamines has been developed using tetrakis(dimethylamino)ethylene, achieving good yields and diastereoselectivities . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The tert-butyl dimethyl silyl group has been shown to play a significant role in the molecular structure of organosilicon compounds, affecting their reactivity and interactions with other molecules . The crystal structures of certain silyl imino compounds have been described, providing insights into the molecular geometry and electronic structure that could be relevant to the compound of interest .
Chemical Reactions Analysis
The reactivity of di-tert-butyl(di-tert-butylphenylsilyl)iminosilane with various compounds has been studied, showing a range of reactions including insertion, ene reactions, and cycloadditions . Similarly, tert-butyl-substituted silatetrazolines undergo thermolysis to form silanimines, which can react further in ene reactions . These studies suggest that the compound may also participate in a variety of chemical reactions.
Physical and Chemical Properties Analysis
The presence of tert-butyl and silyl groups in organosilicon compounds has been associated with enhanced cytotoxicity against human tumor cells, indicating that these groups can significantly influence the biological activity of these molecules . The physical properties such as solubility, stability, and volatility of organosilicon compounds can be inferred from studies on similar compounds, although specific data for the compound is not provided .
Scientific Research Applications
Synthesis and Structural Studies
- Complex Formation with Ruthenium : N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine and similar compounds have been used to synthesize ruthenocenes, involving reactions with n-butyl lithium followed by tributyltin chloride, resulting in the formation of ruthenium complexes. These complexes have been characterized using NMR spectroscopy and single-crystal X-ray structure analysis (Schumann, Stenz, & Mühle, 2003).
Application in Medicinal Chemistry
- Stroke Treatment : Compounds related to N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine have shown promise in stroke treatment. Tetramethylpyrazine nitrones derived from similar structures have demonstrated potent thrombolytic activity, free radical scavenging power, and blood-brain barrier permeability, indicating potential therapeutic applications in cerebral ischemia therapy (Marco-Contelles, 2020).
Chemical Reactions and Properties
- Photolysis and Pyrolysis Studies : Studies on derivatives of N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine have explored their behavior under photolysis and pyrolysis conditions. For instance, the synthesis of [2-(tert-Butyldimethylsilyl)phenyl]diphenyl(2,2,4,4-tetramethylpent-3-yloxy)silane through photolysis of related compounds has been documented (Leigh, Kroll, Toltl, & Britten, 1997).
Drug Development and Cytotoxicity
- Enhancement of Drug Cytotoxicity : The tert-butyl dimethyl silyl group, a key structural feature of N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine, has been shown to play a significant role in enhancing drug cytotoxicity against human tumor cells. This has been demonstrated through studies involving various functional groups, including the tert-butyl dimethyl silyl group, indicating its potential in modulating cytotoxic activity in drug development (Donadel, Martín, Martín, Villar, & Padrón, 2005).
Future Directions
The future directions of research and applications involving this compound are not explicitly mentioned in the search results. Given its use as a catalyst in polymerization reactions and in the preparation of constrained geometry organoactinide complexes , it may continue to find use in these and potentially other areas of chemistry.
properties
IUPAC Name |
N-[dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silyl]-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NSi/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7/h14,16H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPSQIUMSOPNIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)NC(C)(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393399 | |
Record name | N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine | |
CAS RN |
125542-04-3 | |
Record name | N-(1,1-Dimethylethyl)-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125542-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silanamine, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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